

Application Notes & Protocols: Passive Air Sampling of Atmospheric Dechlorane Plus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dechlorane plus*

Cat. No.: *B1670130*

[Get Quote](#)

Introduction

Dechlorane Plus (DP) is a high-production volume, chlorinated flame retardant used as a replacement for the banned persistent organic pollutant (POP), Mirex.^{[1][2]} Due to its persistence, potential for bioaccumulation, toxicity, and long-range environmental transport, DP is a substance of global concern and is under consideration for listing under the Stockholm Convention.^{[1][3]} Passive air sampling (PAS) offers a cost-effective and straightforward approach for monitoring atmospheric concentrations of semi-volatile organic compounds (SVOCs) like **Dechlorane Plus**, making it ideal for assessing spatial and temporal trends, especially in remote locations where active sampling is impractical.^{[4][5]}

These application notes provide a comprehensive overview and detailed protocols for researchers and scientists engaged in the atmospheric monitoring of **Dechlorane Plus** using passive air samplers.

Principle of Passive Air Sampling

Passive air samplers operate on the principle of Fick's Law of Diffusion, where chemicals migrate from the air to a sorbent medium without the aid of a pump.^[5] The amount of a chemical captured over time is a function of the atmospheric concentration, the deployment duration, and the sampler's specific uptake rate.^[5] For SVOCs like **Dechlorane Plus**, polyurethane foam (PUF) disks are a commonly recommended and utilized sorbent material, as they effectively collect both gas-phase and particle-phase compounds.^[4]

The uptake of analytes can be described in two phases:

- Kinetic Phase: The initial phase where uptake is linear and proportional to the ambient air concentration. The amount of chemical sorbed is calculated using a sampling rate (SR).
- Equilibrium Phase: If deployment is sufficiently long, the sorbent may reach equilibrium with the surrounding air, where the rate of absorption equals the rate of desorption.

Most PAS deployments for SVOCs operate within the kinetic phase.[\[5\]](#)

Passive Sampler Types and Characteristics

While several passive samplers exist, polyurethane foam (PUF) disk-based samplers are the most widely used for global monitoring of POPs, including **Dechlorane Plus**.[\[4\]](#)

Table 1: Common Passive Air Sampler Media for **Dechlorane Plus**

Sampler Medium	Common Abbreviation	Typical Sampling Rate (m ³ /day)	Target Compounds & Phase	Advantages
Polyurethane Foam	PUF	~3.5 - 4.0 [5] [6]	Gas and particle-phase SVOCs	Cost-effective, widely used, good for spatial/temporal trends. [4] [7]
Styrene-divinylbenzene	XAD-2 Resin	~0.5 - 1.0 [5] [8]	Primarily gas-phase SVOCs	Higher capacity for more volatile compounds. [8]
Polydimethylsiloxane	PDMS	Variable, ~1.5 (normalized) [7]	Gas-phase SVOCs	Replicable results, good for indoor air assessment. [7]

Experimental Protocols

The following sections detail the standard operating procedures for a passive air sampling campaign for **Dechlorane Plus** using PUF disk samplers.

Protocol 1: Sampler Preparation and Cleaning

Objective: To ensure the PUF disk sorbent is free from contamination before deployment.

Materials:

- Polyurethane foam (PUF) disks (e.g., 14 cm diameter, 1.35 cm thick)
- Soxhlet extraction apparatus
- Acetone (pesticide grade)
- Dichloromethane (DCM, pesticide grade) or Hexane/Toluene
- Drying oven or desiccator
- Pre-cleaned aluminum foil
- Sealed polyethylene (zip-lock) bags
- Internal/surrogate standards (e.g., ¹³C-labeled anti-**Dechlorane Plus**)

Procedure:

- Place PUF disks into the Soxhlet extractor.
- Extract the PUF disks with acetone for a minimum of 8 hours, followed by another 8 hours with dichloromethane or another suitable solvent like toluene.[9][10]
- Dry the cleaned PUF disks in a desiccator or a clean oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
- (Optional but Recommended) Spike the PUF disks with a known amount of ¹³C-labeled surrogate standard solution to monitor analytical recovery.

- Individually wrap each cleaned and spiked PUF disk in two layers of pre-cleaned aluminum foil.[6]
- Place the wrapped PUF disk into a labeled, sealed polyethylene bag.[6]
- Store the prepared samplers in a freezer at approximately -18°C until deployment to prevent contamination.[6]

Protocol 2: Field Deployment and Retrieval

Objective: To correctly deploy and retrieve the passive sampler to obtain a representative time-weighted average air sample.

Materials:

- Prepared PUF disk samplers
- Passive sampler housing (typically two stainless steel domes/bowls)[6]
- Mounting hardware
- Field logbook and labels
- GPS device for recording coordinates
- Cooling box for transport

Procedure:

- Site Selection: Choose a location that is representative of the target area. The site should be open, away from direct sources of contamination or obstructions to airflow. Samplers are typically placed 1.5 to 2.0 meters above the ground.[6][10]
- Sampler Assembly: On-site, wearing clean gloves, unwrap the prepared PUF disk and secure it within the sampler housing chamber. The housing protects the PUF from direct sunlight, wind, and precipitation.[6]

- Deployment: Hang the sampler vertically.[10] Record the start date, time, GPS coordinates, and any relevant site observations in the field logbook.
- Exposure Duration: The typical deployment period is three months (90 days) to achieve sufficient detection levels for background locations.[1][4] Shorter durations (e.g., 4-6 weeks) can also be used.[10]
- Retrieval: After the deployment period, retrieve the sampler. Wearing clean gloves, carefully remove the PUF disk and place it back into its original aluminum foil wrapping.
- Sample Storage and Transport: Place the wrapped sample into a labeled polyethylene bag. [6] Transport the samples to the laboratory in a cooling box at approximately 4-5°C.[6]
- Storage: Store the exposed samples in a freezer at -18°C until extraction and analysis.[6]

Protocol 3: Sample Extraction and Analysis

Objective: To extract the captured **Dechlorane Plus** from the PUF disk and quantify it using gas chromatography-mass spectrometry (GC-MS).

Materials:

- Soxhlet extraction apparatus
- Hexane and Dichloromethane (DCM) or Toluene[9]
- Rotary evaporator
- Silica gel for cleanup[11]
- Nitrogen evaporation system
- GC vials
- Gas chromatograph coupled with a mass spectrometer (GC-MS), preferably high-resolution (HRMS) or tandem (MS/MS) for high sensitivity and selectivity.[9][11]

Procedure:

- Extraction: Spike the sample with a recovery standard. Place the entire PUF disk into a Soxhlet extractor and extract with a suitable solvent mixture (e.g., 1:1 DCM/n-hexane) for 15-24 hours.[9][11]
- Concentration: Reduce the solvent volume using a rotary evaporator.
- Cleanup: The concentrated extract may require cleanup to remove interferences. This is often achieved using column chromatography with silica gel. Elute the target analytes with a non-polar solvent like cyclohexane or a hexane/DCM mixture.[11]
- Final Concentration: Further concentrate the cleaned extract to a final volume (e.g., 50-100 μ L) under a gentle stream of nitrogen.[9][11]
- Instrumental Analysis:
 - Technique: Analyze the final extract using GC-MS. Electron impact (EI) ionization is common.[9][11] For enhanced selectivity, negative chemical ionization (NCI) or tandem MS (MS/MS) can be used.[12][13]
 - GC Column: A non-polar column, such as a DB-5MS (or equivalent), is typically used for separation.[11]
 - Quantification: Quantify syn-DP and anti-DP isomers by monitoring specific mass fragments and comparing them against a calibration curve. Use the surrogate and recovery standards for quality control.

Data Presentation and Interpretation

The mass of **Dechlorane Plus** collected by the sampler is converted into an average atmospheric concentration using the following equation:

$$C_{air} = M_{PUF} / (SR \times t)$$

Where:

- C_{air} = Average air concentration (pg/m^3)
- M_{PUF} = Mass of DP on the PUF disk (pg)

- SR = Sampling Rate (m³/day)
- t = Deployment time (days)

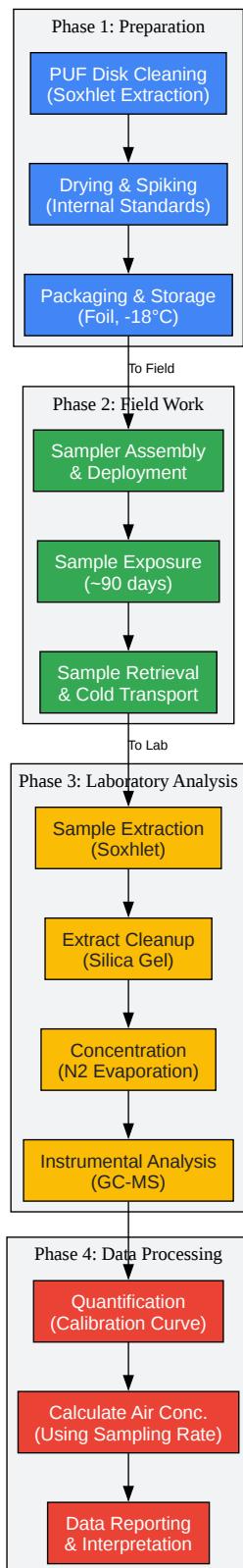
Quantitative Data Summary

The following tables summarize typical concentration values and isomer ratios for atmospheric **Dechlorane Plus** found in various studies using passive air samplers.

Table 2: Atmospheric Concentrations of **Dechlorane Plus** (Σ DP) in Global Studies

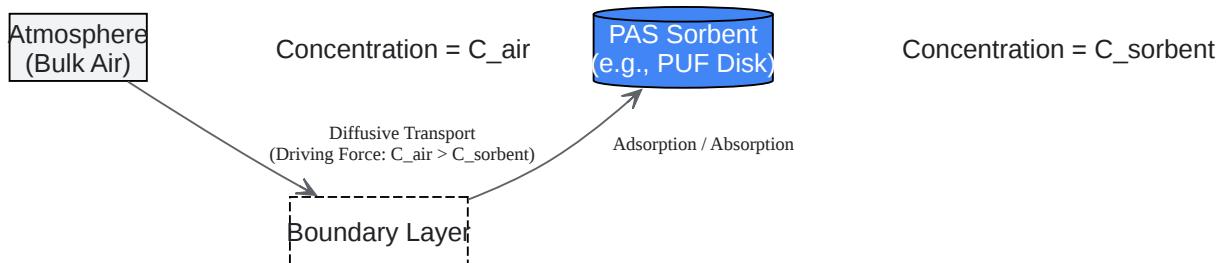
Location Type	Σ DP Concentration Range (pg/m ³)	Reference
European Background		[1][2]
Global Background/Rural	~0.09 (median)	[3][14]
Global Urban	~0.9 (median)	[3][14]
Near Manufacturing Source	7,737 - 26,734	[3][13]

MDL = Method Detection Limit


Table 3: Fractional Abundance of anti-**Dechlorane Plus** (fanti) in Air

Location Type	fanti = [anti-DP / (syn-DP + anti-DP)]	Reference
Background/Rural/Agricultural	0.63 - 0.68	[14]
Polar	0.74 ± 0.15	[14]
Commercial Mixture	~0.65 - 0.80	[3]

The fanti ratio can provide insights into sources, as values close to the commercial mixture suggest influence from primary emission sources.[1]


Visualized Workflows

The following diagrams illustrate the key processes involved in a passive air sampling campaign.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for passive air sampling of **Dechlorane Plus**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of diffusive uptake in a passive air sampler.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Spatial distribution of Dechlorane Plus and dechlorane related compounds in European background air [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Passive air sampling for semi-volatile organic chemicals - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00194E [pubs.rsc.org]
- 6. is.muni.cz [is.muni.cz]
- 7. Passive air sampling of flame retardants and plasticizers in Canadian homes using PDMS, XAD-coated PDMS and PUF samplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. ipcp.ch [ipcp.ch]
- 10. pops.int [pops.int]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Passive Air Sampling of Atmospheric Dechlorane Plus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670130#passive-air-sampling-methods-for-atmospheric-dechlorane-plus>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com